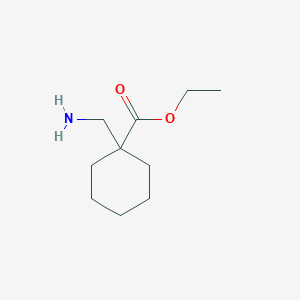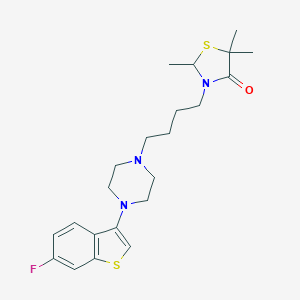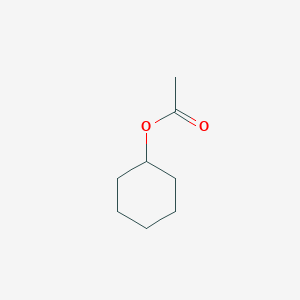![molecular formula C8H13N B166030 Pyrrolidine, 3-methylene-4-(1-propenyl)-, [S-(E)]-(9CI) CAS No. 133117-03-0](/img/structure/B166030.png)
Pyrrolidine, 3-methylene-4-(1-propenyl)-, [S-(E)]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine, 3-methylene-4-(1-propenyl)-, [S-(E)]-(9CI) is a heterocyclic organic compound featuring a pyrrolidine ring with a methylene and a propenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 3-methylene-4-(1-propenyl)-, [S-(E)]-(9CI) typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a suitable amine with an aldehyde or ketone, followed by cyclization to form the pyrrolidine ring. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrrolidine, 3-methylene-4-(1-propenyl)-, [S-(E)]-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The methylene and propenyl groups can participate in substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce saturated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, Pyrrolidine, 3-methylene-4-(1-propenyl)-, [S-(E)]-(9CI) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing the activity of various biological systems.
Medicine
In medicine, Pyrrolidine, 3-methylene-4-(1-propenyl)-, [S-(E)]-(9CI) has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific molecular pathways, particularly those involving pyrrolidine derivatives.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of Pyrrolidine, 3-methylene-4-(1-propenyl)-, [S-(E)]-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine, 3-methylene-4-(1-propenyl)-, [S-(E)]-(9CI): shares similarities with other pyrrolidine derivatives, such as pyrrolidine itself and its various substituted forms.
4-[(1E)-3-Hydroxy-1-propen-1-yl]-2-methoxyphenyl α-D-glucopyranoside: is another compound with a similar structural motif.
Uniqueness
The uniqueness of Pyrrolidine, 3-methylene-4-(1-propenyl)-, [S-(E)]-(9CI) lies in its specific substituents and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
133117-03-0 |
|---|---|
Formule moléculaire |
C8H13N |
Poids moléculaire |
123.2 g/mol |
Nom IUPAC |
(4S)-3-methylidene-4-[(E)-prop-1-enyl]pyrrolidine |
InChI |
InChI=1S/C8H13N/c1-3-4-8-6-9-5-7(8)2/h3-4,8-9H,2,5-6H2,1H3/b4-3+/t8-/m1/s1 |
Clé InChI |
MSRRSWQAEFVZST-MPJRPATESA-N |
SMILES |
CC=CC1CNCC1=C |
SMILES isomérique |
C/C=C/[C@@H]1CNCC1=C |
SMILES canonique |
CC=CC1CNCC1=C |
Synonymes |
Pyrrolidine, 3-methylene-4-(1-propenyl)-, [S-(E)]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















